7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core. Its structure includes a 3-methyl group at position 3, a 3-(3-ethylphenoxy)-2-hydroxypropyl chain at position 7, and a piperidin-1-yl substituent at position 6. These modifications enhance its pharmacological profile by improving receptor selectivity and metabolic stability compared to unmodified xanthines like theophylline.
Properties
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-3-15-8-7-9-17(12-15)31-14-16(28)13-27-18-19(25(2)22(30)24-20(18)29)23-21(27)26-10-5-4-6-11-26/h7-9,12,16,28H,3-6,10-11,13-14H2,1-2H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKSUMATINUOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other 7,8-disubstituted purine-2,6-diones. Key analogues include:
Pharmacological and Physicochemical Properties
- Lipophilicity: The 3-ethylphenoxy group in the target compound increases logP compared to analogues with unsubstituted phenoxy (e.g., ) or hydrophilic hydrazino groups (e.g., ). This enhances CNS penetration but may reduce aqueous solubility.
- Receptor Binding: Piperidine at position 8 (target compound) likely improves adenosine A1/A2A receptor selectivity over pyrrolidine analogues due to optimal ring size and nitrogen positioning .
- Metabolic Stability : The absence of thioether or hydrazine moieties (cf. ) reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life.
Research Findings
- Synthetic Feasibility : The compound’s synthesis aligns with methods for 8-substituted xanthines, as described in , where nucleophilic substitution at position 8 is critical for functionalization.
- Drug-Likeness : Computational analysis (e.g., via ChemAxon tools ) predicts favorable ADME profiles compared to analogues with bulky benzimidazole-thioethyl groups or metabolically labile hydrazines .
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